Compound Identification
tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate is a chemical compound with the following identifiers:
Classification
This compound falls under the category of carbamates, which are esters or salts of carbamic acid. It is specifically a derivative of a bicyclic structure known for its potential biological activities.
Methods of Synthesis
The synthesis of tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate typically involves several steps:
The detailed reaction scheme and conditions would depend on specific laboratory protocols and may vary based on the desired yield and purity .
Structural Characteristics
The molecular structure of tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate can be represented using various notations:
[H][C@@]12CNC[C@]1([H])C[C@@H](NC(=O)OC(C)(C)C)C2
Reactivity and Interactions
tert-butyl N-[rel-(3aR,5s,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate can participate in various chemical reactions:
The mechanism of action for tert-butyl N-[rel-(3aR,5s,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate is primarily linked to its interaction with biological receptors or enzymes.
Physical Properties
Chemical Properties
tert-butyl N-[rel-(3aR,5s,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate has potential applications in various scientific fields:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2